5-HT2C Receptor Binding Affinity (Ki) vs. Closely Related 5-HT2 Subtypes
(Rac)-WAY-161503 exhibits a 5-HT2C Ki of 3.3–4 nM and demonstrates a selectivity window of approximately 6-fold over 5-HT2A (Ki = 18 nM) and 20-fold over 5-HT2B (Ki = 60 nM) in radioligand binding assays [1]. In comparison, lorcaserin displays a 5-HT2C Ki of 15 nM with 18-fold selectivity over 5-HT2A and 104-fold over 5-HT2B [2], while WAY-163909 shows a 5-HT2C Ki of 10.5 nM with approximately 20-fold selectivity over 5-HT2A (Ki = 212 nM) and 46-fold over 5-HT2B (Ki = 485 nM) [3].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratios |
|---|---|
| Target Compound Data | Ki (5-HT2C) = 3.3-4 nM; Selectivity: 6x (2A), 20x (2B) |
| Comparator Or Baseline | Lorcaserin: Ki = 15 nM; Selectivity: 18x (2A), 104x (2B); WAY-163909: Ki = 10.5 nM; Selectivity: ~20x (2A), ~46x (2B); mCPP: Non-selective |
| Quantified Difference | (Rac)-WAY-161503 shows higher absolute 5-HT2C affinity (4.5x more potent than lorcaserin; 3.2x more potent than WAY-163909) but a narrower selectivity window versus 5-HT2B (20x vs. 104x for lorcaserin, 46x for WAY-163909). |
| Conditions | Radioligand binding assays using human 5-HT2 receptor subtypes expressed in stable CHO cell lines; [125I]DOI for 5-HT2A/2C; [3H]5-HT for 5-HT2B [1]. |
Why This Matters
Superior absolute 5-HT2C affinity (lower Ki) may translate to lower required doses for target engagement, while the distinct selectivity profile relative to 5-HT2B is critical for interpreting in vivo data where 5-HT2B agonism may confound cardiovascular or valvular safety endpoints.
- [1] Rosenzweig-Lipson S, Zhang J, Mazandarani H, Harrison BL, Sabb A, Sabalski J, et al. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503. Brain Res. 2006;1073-1074:240-51. View Source
- [2] Thomsen WJ, Grottick AJ, Menzaghi F, Reyes-Saldana H, Espitia S, Yuskin D, et al. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. J Pharmacol Exp Ther. 2008;325(2):577-87. View Source
- [3] Dunlop J, Sabb AL, Mazandarani H, Zhang J, Kalgaonker S, Shukhina E, et al. WAY-163909, a novel 5-hydroxytryptamine 2C receptor-selective agonist with anorectic activity. J Pharmacol Exp Ther. 2005;313(2):862-9. View Source
